molecular formula C21H17BrN2O3 B245053 N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide

N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide

Cat. No. B245053
M. Wt: 425.3 g/mol
InChI Key: BLBGQLOHFFBHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2001 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 works by inhibiting the activity of several key proteins that are involved in cancer cell growth and survival. Specifically, it targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 can induce cancer cell death and prevent the formation of new blood vessels.
Biochemical and Physiological Effects
N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and can reduce the production of several pro-inflammatory cytokines. Additionally, N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been shown to have a protective effect on the liver, which is important given its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the proteins and pathways that N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 affects. However, one limitation of using N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006. One area of interest is in combination therapy, where N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 is used in conjunction with other drugs to enhance its anti-cancer effects. Additionally, there is interest in developing new formulations of N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 that have improved solubility and bioavailability, which could make it a more effective cancer treatment option. Finally, there is ongoing research on the potential use of N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 in other disease states, such as inflammatory bowel disease and rheumatoid arthritis.

Synthesis Methods

N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 is synthesized through a multistep process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the addition of N-(3-aminophenyl) benzamide. The resulting product is then treated with benzoyl chloride to yield the final compound.

Scientific Research Applications

N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from colon, kidney, and liver cancers. Additionally, N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

N-(3-benzamidophenyl)-5-bromo-2-methoxybenzamide

InChI

InChI=1S/C21H17BrN2O3/c1-27-19-11-10-15(22)12-18(19)21(26)24-17-9-5-8-16(13-17)23-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)(H,24,26)

InChI Key

BLBGQLOHFFBHQJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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